N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H16ClN3O3S and its molecular weight is 425.9. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Thieno[3,2-d]pyrimidine derivatives, closely related to N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, have been synthesized and evaluated for their antitumor activity. Studies have shown that these compounds exhibit potent anticancer activity against various human cancer cell lines, including breast, cervical, and colonic carcinomas, comparable to that of doxorubicin (Hafez & El-Gazzar, 2017).
Antimicrobial Agents
Certain derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated as antimicrobial agents. These compounds, similar in structure to this compound, have demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Radioligand Imaging
In the field of radioligand imaging, derivatives of pyrimidineacetamides, which are structurally related to this compound, have been explored. For instance, [18F]DPA-714, a compound within this series, has been synthesized for imaging the translocator protein (18 kDa) with positron emission tomography (PET), showcasing the potential of similar compounds in diagnostic imaging (Dollé et al., 2008).
Radioligand for Vasopressin V1B Receptor
A pyridopyrimidin-4-one derivative, closely related to this compound, has been characterized as a radioligand candidate for the arginine vasopressin 1B (V1B) receptor. This compound exhibited high binding affinities and potent antagonistic activity at the human V1B receptor, indicating its potential in in vivo radiotracer studies for drug development or monitoring levels of the V1B receptor in diseases (Koga et al., 2016).
Synthesis of Novel Derivatives
Research has also focused on the synthesis of novel derivatives of pyrimidine, which bear resemblance to this compound. These efforts are directed towards developing new compounds with potential pharmacological and biological activities, exploring the chemical behavior of these compounds, and investigating their possible applications (Jadhav et al., 2022).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c1-28-17-8-7-14(9-16(17)22)24-18(26)10-25-12-23-19-15(11-29-20(19)21(25)27)13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFVGJNVZBETOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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